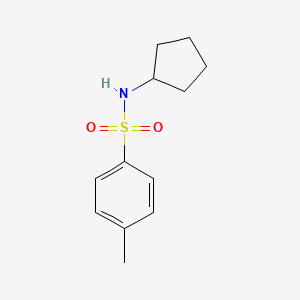

N-cyclopentyl-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUUMIXUNMJARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349922 | |

| Record name | N-cyclopentyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-48-6 | |

| Record name | N-cyclopentyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopentyl-4-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical and Established Synthesis Routes

The traditional methods for synthesizing N-cyclopentyl-4-methylbenzenesulfonamide have been widely used and are well-documented in chemical literature. These routes are characterized by their reliability and straightforward reaction pathways.

Nucleophilic Acyl-Substitution Reactions with Sulfonyl Chlorides

The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between p-toluenesulfonyl chloride and cyclopentylamine (B150401). researchgate.netorgsyn.orgnsf.gov This reaction is a cornerstone of sulfonamide synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.netorgsyn.org The choice of solvent can vary, with dichloromethane (B109758) being a common option. researchgate.net The reaction conditions are generally mild, often conducted at room temperature or with gentle heating.

A typical laboratory procedure involves dissolving p-toluenesulfonyl chloride in a suitable solvent with a base, followed by the addition of cyclopentylamine. orgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, an aqueous workup is performed to remove the base and its salt, followed by extraction and purification of the final product.

| Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product | Reference |

| p-Toluenesulfonyl chloride, Cyclopentylamine | Pyridine | Dichloromethane | Room temperature | This compound | researchgate.netorgsyn.org |

| p-Toluenesulfonyl chloride, Primary amine | Triethylamine | Dichloromethane | 0 °C to room temperature | N-substituted-4-methylbenzenesulfonamide | nih.gov |

Amidation Reactions and Variations

Amidation reactions, in a broader sense, encompass the formation of the sulfonamide bond. This compound is a crucial intermediate in the synthesis of sulfonylurea drugs like Glibenclamide (Glyburide) and Glipizide. pyglifesciences.comnih.govgoogle.comnih.gov The synthesis of these drugs often involves the formation of the this compound core structure as a preliminary step.

Variations in the amidation process can include the use of different activating agents for the sulfonic acid or alternative starting materials. For instance, instead of the sulfonyl chloride, p-toluenesulfonic acid can be reacted directly with the amine in the presence of a coupling agent. google.com These variations are often explored to improve yield, purity, or to simplify the reaction procedure. The synthesis of Glibenclamide, for example, involves the reaction of a sulfonamide intermediate with an isocyanate. pyglifesciences.com

Modern and Catalytic Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for chemical synthesis. The preparation of this compound has also benefited from these advancements, with the emergence of various catalytic approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed, Palladium-catalyzed)

Transition metal catalysis has revolutionized organic synthesis, and the formation of sulfonamides is no exception. Both copper and palladium catalysts have been effectively employed in the synthesis of N-aryl and N-alkyl sulfonamides.

Copper-catalyzed reactions have been developed for the synthesis of N-sulfonyl amidines and N-sulfonyl-1,2,3-triazoles, which are structurally related to sulfonamides. nih.govelsevierpure.com These methods often involve multicomponent reactions, offering a high degree of molecular complexity from simple starting materials. nih.govnih.gov For instance, a copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide has been reported for the synthesis of imide derivatives. nih.govrsc.org Another approach involves the copper-catalyzed ring-opening of arylcyclopropanes by N-fluorobenzenesulfonimide to yield N-allylsulfonamides. researchgate.net

Palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids. nih.govuconn.eduacs.org This approach allows for a convergent synthesis where both the aryl and the amine components can be varied. More recently, palladium-catalyzed methods for the synthesis of sulfinamides from aryl halides and N-sulfinylamines have been reported, which can be subsequently oxidized to sulfonamides. nih.govacs.org

| Catalyst System | Reactants | Key Features | Product Class | Reference(s) |

| Copper (I) | Terminal alkynes, sulfonyl azides, sulfonyl hydrazine | Three-component, one-pot synthesis | N-sulfonyl amidines | nih.gov |

| Palladium (0) | Arylboronic acids, SO2 source, amine | Convergent synthesis, mild conditions | Aryl sulfonamides | nih.govuconn.eduacs.org |

| Copper (I) | Arylcyclopropanes, NFSI, nitriles, carboxylic acids | Four-component reaction, mild conditions | Imide derivatives | nih.govrsc.org |

| Palladium (0) | Aryl halides, N-sulfinylamines | Mild conditions, broad scope | Sulfinamides | nih.govacs.org |

Lewis Acid Catalysis in N-Acylation

Lewis acids can be employed to catalyze the N-acylation of sulfonamides, enhancing the reactivity of the acylating agent. researchgate.net Various Lewis acids such as zinc chloride (ZnCl2), boron trifluoride etherate (BF3·Et2O), and scandium triflate (Sc(OTf)3) have been shown to be effective catalysts for the reaction between sulfonamides and carboxylic acid anhydrides under solvent-free conditions. researchgate.net This method provides an efficient route to N-acylsulfonamides, which are closely related to the target compound. The use of a Lewis acid can activate the anhydride (B1165640), making it more susceptible to nucleophilic attack by the sulfonamide nitrogen. organic-chemistry.org

Green Chemistry Approaches and Biphasic Solvent Systems in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability. jddhs.comnih.govjocpr.comejcmpr.commdpi.com In the context of this compound synthesis, this translates to the use of greener solvents, catalysts, and more energy-efficient reaction conditions.

The use of water as a solvent, or solvent-free reaction conditions, are highly desirable from a green chemistry perspective. jddhs.comejcmpr.com Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced side product formation. mdpi.com Continuous flow technology is another green approach that has been successfully applied to the synthesis of related sulfonylurea drugs, offering improved safety and scalability. nih.govdntb.gov.ua

Biphasic solvent systems, where the product can be easily separated from the catalyst and solvent, are also a key aspect of green process design. ucl.ac.uk For instance, the use of an aqueous-organic biphasic system can facilitate the separation of the product and recycling of the catalyst. A Chinese patent describes a method for preparing N-alkyl p-toluenesulfonamides using a solid acid catalyst and a molecular sieve in dichloromethane, which can be considered a step towards a greener process by allowing for catalyst recycling and water removal. google.comgoogle.com

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Benefit(s) | Reference(s) |

| Use of Greener Solvents | Water as solvent, solvent-free reactions | Reduced VOCs, lower toxicity | jddhs.comejcmpr.com |

| Energy Efficiency | Microwave-assisted synthesis, continuous flow | Shorter reaction times, better control, scalability | nih.govmdpi.comdntb.gov.ua |

| Catalysis | Use of recyclable solid acid catalysts | Reduced waste, easier purification | google.comgoogle.com |

| Atom Economy | Multicomponent reactions | Increased efficiency, reduced byproducts | nih.govnih.govrsc.org |

Total Synthesis Strategies for Complex this compound Derivatives

The total synthesis of complex derivatives of this compound is a multifaceted challenge that necessitates careful planning and execution. Key considerations in devising a synthetic route include the strategic installation of the tosyl group, the formation of the cyclopentane (B165970) ring with desired stereochemistry, and the compatibility of the synthetic steps with other functional groups present in the target molecule. Researchers have employed a variety of approaches, ranging from linear sequences to more convergent strategies, to assemble these intricate structures.

One notable strategy involves the use of enantioselective desymmetrization to create chiral building blocks that already contain the core components of the target molecule. This approach can significantly streamline the synthesis by establishing key stereocenters early in the synthetic sequence. For instance, the synthesis of derivatives like 4-methyl-N-(4-oxocyclopent-2-en-1-yl)benzenesulfonamide has been achieved through the organocatalytic desymmetrization of meso-N-tosyl-aziridines. d-nb.inforesearchgate.net This method provides an efficient route to highly functionalized and enantiomerically enriched cyclopentenone precursors, which can then be further elaborated to access a range of complex derivatives. The ring-opening of the strained aziridine (B145994) ring with a suitable nucleophile, under the influence of a chiral catalyst, is a pivotal step in this strategy, affording chiral N-tosyl thioamines in good yield and enantioselectivity. d-nb.info

Another powerful tool in the synthesis of complex sulfonamides is the aza-Morita–Baylis–Hillman (aza-MBH) reaction. researchgate.netwikipedia.org This reaction allows for the formation of a carbon-carbon bond between an activated alkene, such as a cyclic enone, and an N-tosylimine, creating a highly functionalized allylic amine product. wikipedia.org The use of chiral catalysts can render this transformation enantioselective, providing access to complex chiral building blocks. wikipedia.org For example, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the aza-MBH reaction of cyclopent-2-en-1-one with various N-tosylarylimines, yielding the corresponding adducts in high yields. researchgate.net This strategy offers a versatile entry point for introducing the N-tosyl group and building complexity around the cyclopentane core.

Furthermore, the synthesis of cyclopentane-containing sulfonamides can be achieved through cascade reactions that rapidly build molecular complexity from simple starting materials. An acid-promoted Rauhut–Currier type reaction with sulfinamides has been developed to construct sulfonated cyclopentanes with three contiguous stereogenic centers in a single step. researchgate.net While this method utilizes sulfinamides, it highlights the potential for developing novel cyclization strategies to access complex cyclopentane systems that could be adapted for the synthesis of this compound derivatives.

The following table summarizes key aspects of selected synthetic strategies for complex this compound derivatives and related structures, showcasing the diversity of approaches employed in this field.

| Strategy | Key Reaction | Starting Materials | Product Features | Reference(s) |

| Enantioselective Desymmetrization | Organocatalytic ring-opening of meso-aziridines | meso-N-tosyl-aziridine, Arylthiols | Chiral N-tosyl thioamines, functionalized cyclopentenone precursors | d-nb.inforesearchgate.net |

| Aza-Morita–Baylis–Hillman Reaction | NHC-catalyzed reaction of cyclic enones with N-tosylimines | Cyclopent-2-en-1-one, N-tosylarylimines | Highly functionalized allylic amines, complex chiral building blocks | researchgate.netwikipedia.org |

| Cascade Cyclization | Acid-promoted Rauhut–Currier reaction | Dienediones, Sulfinamides | Highly substituted sulfonated cyclopentanes with multiple stereocenters | researchgate.net |

These strategies underscore the ingenuity of synthetic chemists in devising routes to complex molecular targets. The ability to construct intricate this compound derivatives is crucial for exploring their structure-activity relationships and unlocking their full therapeutic potential. Future efforts in this area will likely focus on the development of even more efficient, selective, and sustainable synthetic methods.

Mechanistic Investigations of Formation and Transformation

Exploration of Reaction Pathways and Intermediates

Alternative pathways and intermediates become relevant in different reaction environments. For instance, in electrochemical syntheses of related sulfonamides, the reaction can proceed through the initial anodic oxidation of a thiol to a disulfide, which then reacts with an amine radical cation to form a sulfenamide (B3320178) intermediate before further oxidation to the final sulfonamide.

In transformations involving the broader class of N-alkyl-N-arylsulfonamides, radical intermediates are often proposed. Photocatalytic methods can generate N-centered sulfonamidyl radicals through a process of single electron transfer followed by proton transfer. researchgate.net These highly reactive intermediates can then participate in a variety of bond-forming reactions, such as intramolecular hydrogen atom transfer (HAT) to generate a C-centered radical at a different position on the molecule, enabling remote C-H functionalization. researchgate.net

Kinetic Studies and Reaction Rate Analysis

The transition state for this bimolecular reaction involves the simultaneous approach of the nucleophile and the departure of the leaving group. allresearchjournal.com This is supported by the evaluation of thermodynamic parameters, which typically reveal a large, negative entropy of activation (ΔS‡). A negative ΔS‡ value is characteristic of a bimolecular reaction, as it signifies a more ordered transition state compared to the reactants in solution. allresearchjournal.com

The rate of reaction is influenced by several factors, including the solvent and the temperature. For instance, in the reductive amination of sulfonyl chlorides, lower temperatures (e.g., -20 °C) can lead to an increase in the formation of sulfonamide as a side product, suggesting that the direct substitution pathway is kinetically competitive under those conditions. nih.gov

Table 1: Thermodynamic Parameters for the Reaction of p-Toluenesulfonyl Chloride with Glycolic Acid-Pyridine

| Temperature (°C) | Rate Constant (k₂) (x 10⁻³ dm³ mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| 20 | 1.05 | 43.43 | -169.45 |

| 30 | 1.95 | ||

| 40 | 3.50 |

Data adapted from kinetic studies on a related nucleophilic substitution reaction involving p-Toluenesulfonyl chloride. allresearchjournal.com

Role of Catalysis in Mechanistic Elucidation

Catalysis is instrumental in expanding the reactivity of sulfonamides beyond their initial formation, enabling advanced transformations such as C-H functionalization. Mechanistic studies of these catalytic processes are crucial for understanding and optimizing reaction outcomes.

The Concerted Metalation–Deprotonation (CMD) mechanism is a key pathway for C–H activation reactions catalyzed by late transition metals like palladium(II) and rhodium(III). wikipedia.orgnih.gov This mechanism avoids the formation of a formal metal-hydride intermediate. Instead, it proceeds through a single, cyclic transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously with the deprotonation of the C-H bond by a base, often a carboxylate anion like acetate (B1210297) or pivalate. wikipedia.orgrsc.orgnih.gov

For substrates containing a sulfonamide moiety, such as N-cyclopentyl-4-methylbenzenesulfonamide, the sulfonamide group can act as a directing group, guiding the metal catalyst to a specific C-H bond (e.g., an ortho C-H bond on an aromatic ring or a specific C-H bond on an alkyl group). The CMD mechanism is frequently invoked to explain the regioselectivity of these transformations. nih.gov Computational and experimental studies on related N-alkylindole substrates show that the C-H palladation proceeds via a CMD process. nih.gov The acidity of the C-H bond and the geometry of the six-membered cyclometalated transition state are critical factors that determine the rate and selectivity of the reaction. nih.govresearchgate.net

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, where a sulfonamide can act as a coupling partner. youtube.comcapes.gov.br In a typical palladium-catalyzed amination of an aryl halide, the catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. youtube.comyoutube.com

This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new palladium(II) species (Ar-Pd(II)-X). youtube.com Two primary mechanisms are considered for this step: a three-centered concerted pathway and a more polar SₙAr-like nucleophilic displacement pathway. researchgate.net The operative mechanism depends on factors such as the nature of the ligand on the palladium, the halide, and the electronic properties of the aryl group. Following oxidative addition, the amine (or its corresponding amide anion) coordinates to the palladium center, and subsequent reductive elimination releases the desired N-arylated product and regenerates the palladium(0) catalyst, completing the cycle. youtube.com

Stereochemical Control and Asymmetric Synthesis Mechanisms involving Sulfonamide Moieties

The sulfonamide group plays a significant role in directing stereochemical outcomes in asymmetric synthesis. The rigid and sterically defined nature of the tosyl group can influence the facial selectivity of reactions on adjacent parts of the molecule.

One powerful strategy involves the use of chiral auxiliaries, where a chiral group is temporarily installed to guide the stereochemistry of a reaction and is later removed. youtube.com More advanced methods rely on catalysis. In the asymmetric aza-Morita–Baylis–Hillman (aza-MBH) reaction, for instance, N-tosylimines (derived from aldehydes and p-toluenesulfonamide) can be coupled with activated olefins like cyclopentenone. cbijournal.comrsc.orgcapes.gov.br The reaction, often catalyzed by a chiral phosphine, proceeds through the formation of a zwitterionic intermediate. The chiral catalyst controls the enantioselectivity of the C-C bond formation, leading to products with high enantiomeric excess. cbijournal.com DFT studies on the aza-MBH reaction have elucidated a bimolecular mechanism where a second molecule of the imine substrate facilitates a key proton transfer step, which is energetically favored over a direct transfer. rsc.org

Furthermore, rhodium(II) catalysts have been effectively used in the enantioselective cyclopropanation of olefins. organic-chemistry.orgnih.gov In these reactions, N-sulfonyl-1,2,3-triazoles serve as precursors to rhodium azavinyl carbenes. The chiral ligands on the rhodium catalyst create a chiral environment that dictates the trajectory of the olefin approaching the carbene, resulting in excellent diastereo- and enantioselectivity in the formation of the cyclopropane (B1198618) ring. nih.gov The sulfonamide moiety is integral to the structure of the carbene precursor and the resulting product.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of N-cyclopentyl-4-methylbenzenesulfonamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the p-toluenesulfonyl (tosyl) and cyclopentyl moieties.

The aromatic protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets, forming an AA'BB' system due to the coupling between ortho- and meta-protons. The protons ortho to the sulfonyl group are deshielded and resonate further downfield compared to the protons meta to it. The methyl group on the benzene ring appears as a sharp singlet. The protons of the cyclopentyl group exhibit complex multiplets, with the single proton on the carbon directly attached to the sulfonamide nitrogen (the methine proton) being the most downfield of the aliphatic signals. The sulfonamide (N-H) proton is observable as a signal whose chemical shift can be concentration and solvent-dependent. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for this compound (Data presented is based on analysis of analogous structures and established chemical shift principles. The solvent is typically CDCl₃ or DMSO-d₆)

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (ortho to SO₂) | 7.70 - 7.80 | Doublet (d) | ~ 8.2 | 2H |

| Aromatic H (meta to SO₂) | 7.25 - 7.35 | Doublet (d) | ~ 8.2 | 2H |

| Sulfonamide NH | 4.80 - 5.20 | Singlet (br) or Doublet | - | 1H |

| Cyclopentyl CH-N | 3.50 - 3.70 | Multiplet (m) | - | 1H |

| p-Tolyl CH₃ | 2.40 - 2.45 | Singlet (s) | - | 3H |

| Cyclopentyl CH₂ | 1.30 - 1.80 | Multiplet (m) | - | 8H |

Note: Multiplicity of the NH proton may vary or be a broad singlet depending on conditions; it may also exhibit coupling to the adjacent CH proton.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum shows distinct signals for the aromatic, methyl, and cyclopentyl carbons. The aromatic carbons exhibit chemical shifts in the range of 127-144 ppm, with the quaternary carbons (C-S and C-CH₃) having characteristic shifts. rsc.orgrsc.org The carbon of the methyl group appears at a high field (~21 ppm). The cyclopentyl carbons resonate in the aliphatic region, with the methine carbon (CH-N) shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. rsc.org

Table 2: Representative ¹³C NMR Data for this compound (Data presented is based on analysis of analogous structures and established chemical shift principles. The solvent is typically CDCl₃ or DMSO-d₆)

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Aromatic C (C-CH₃) | 143.0 - 144.0 |

| Aromatic C (C-S) | 135.0 - 137.0 |

| Aromatic CH (meta to SO₂) | 129.5 - 130.0 |

| Aromatic CH (ortho to SO₂) | 127.0 - 127.5 |

| Cyclopentyl CH-N | 55.0 - 57.0 |

| Cyclopentyl CH₂ (C2/C5) | 33.0 - 34.0 |

| Cyclopentyl CH₂ (C3/C4) | 23.0 - 24.0 |

| p-Tolyl CH₃ | 21.0 - 21.5 |

While 1D NMR provides primary structural data, 2D NMR techniques are employed for unambiguous signal assignment and for probing through-bond and through-space correlations, which are essential for conformational analysis.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the molecular structure. It would be used to trace the connectivity within the cyclopentyl ring and to confirm the coupling between the ortho and meta aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for definitively assigning each proton signal to its corresponding carbon atom, for instance, linking the methine proton at ~3.6 ppm to the CH-N carbon at ~56 ppm. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is critical for piecing together the molecular fragments, for example, by showing a correlation from the NH proton to the aromatic C-S carbon or from the cyclopentyl methine proton to the aromatic C-S carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. diva-portal.org For this compound, NOESY can provide insights into the molecule's preferred conformation in solution. For example, correlations between protons of the cyclopentyl ring and the aromatic ring would indicate a specific spatial arrangement around the S-N bond. Studies on similar sulfonamides have revealed the existence of conformational isomers (rotamers) due to hindered rotation around the aryl-S bond, a phenomenon that can be investigated using variable-temperature NMR and NOESY experiments. umich.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these methods confirm the presence of the key sulfonamide and aromatic functionalities.

The most prominent bands in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. The N-H stretching vibration is also a key diagnostic peak. rsc.org Aromatic C-H and aliphatic C-H stretching bands appear at their expected frequencies, as do the aromatic ring C=C stretching vibrations. scielo.org.mx

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approx. Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3230 - 3300 | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2970 | Medium-Strong |

| SO₂ Asymmetric Stretch | IR | 1320 - 1350 | Strong |

| SO₂ Symmetric Stretch | IR | 1150 - 1170 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium |

| S-N Stretch | IR, Raman | 890 - 930 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. pnnl.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be unequivocally established, distinguishing it from other formulas with the same nominal mass.

For this compound, the molecular formula is C₁₂H₁₇NO₂S. HRMS analysis would yield a measured exact mass that corresponds to the calculated theoretical value, confirming the elemental composition. The technique also provides information about the molecule's fragmentation pattern, which can further support the proposed structure. A primary fragmentation pathway for this compound involves the cleavage of the S-N bond, which would generate the highly stable p-toluenesulfonyl cation at m/z 155.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Nominal Mass | 239 amu |

| Calculated Exact Mass | 239.0980 Da |

| Primary Fragmentation Ion | [CH₃C₆H₄SO₂]⁺ |

| m/z of Primary Fragment | 155.0065 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related aromatic sulfonamides provides a clear picture of its expected solid-state geometry. nih.govnih.gov The geometry around the sulfur atom is consistently found to be a distorted tetrahedron. The S-N bond is typically shorter than a standard single bond, indicating some degree of double bond character. A key conformational feature is the torsion angle defined by the aromatic carbon, sulfur, nitrogen, and the α-carbon of the alkyl substituent (C_aryl–S–N–C_alkyl). For most aromatic sulfonamides, this angle adopts a gauche or synclinal conformation, typically in the range of 55-80°. nih.govnih.govresearchgate.net In the crystal, molecules are often linked by intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and a sulfonyl oxygen atom as an acceptor, forming chains or more complex networks. nih.gov

Table 5: Expected Crystallographic Parameters for this compound (Based on data from analogous structures)

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁, etc. |

| S=O Bond Length | ~ 1.42 - 1.44 Å |

| S-N Bond Length | ~ 1.61 - 1.63 Å |

| S-C (aryl) Bond Length | ~ 1.75 - 1.77 Å |

| C(aryl)-S-N-C(cyclopentyl) Torsion Angle | ~ 55 - 80° |

| Intermolecular Interactions | N-H···O=S Hydrogen Bonding |

Determination of Molecular and Crystal Structures

While a specific single-crystal X-ray diffraction study for this compound is not available in the current literature, extensive crystallographic data from closely related N-substituted 4-methylbenzenesulfonamides provide a robust framework for understanding its structural characteristics. nih.govnsf.govnih.gov Techniques such as single-crystal X-ray diffraction are used to determine precise atomic coordinates, bond lengths, and bond angles, which define the molecule's geometry. nsf.gov

Studies on analogous compounds, such as 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveal a consistent molecular geometry for the 4-methylbenzenesulfonamide (tosyl) group. nih.govnsf.gov The sulfur atom typically exhibits a distorted tetrahedral geometry. nih.govnsf.gov The crystal system for these types of sulfonamides is often monoclinic or orthorhombic. nsf.gov

Table 1: Typical Crystallographic and Molecular Geometry Parameters for N-Substituted 4-Methylbenzenesulfonamides (Note: Data are representative values from closely related structures and serve as an expert estimation for this compound)

| Parameter | Typical Value/Range | Reference Atom(s) (Illustrative) |

| Crystal System | Orthorhombic / Monoclinic | - |

| Space Group | P2₁, Pna2₁ | - |

| S=O Bond Length | 1.424(2) - 1.4353(17) Å | S=O |

| S-N Bond Length | 1.608(2) - 1.622(3) Å | S-N |

| S-C (aryl) Bond Length | 1.763(2) - 1.770(2) Å | S-C (of tosyl group) |

| O-S-O Bond Angle | 118.26(13)° - 119.49(13)° | O=S=O |

| C-S-N Bond Angle | 106.86(13)° - 108.27(13)° | C-S-N |

| C-N-S-C Torsion Angle | -61.0(2)° to 84.2(2)° | Defines aryl/alkyl orientation |

This interactive table is populated with data sourced from crystallographic studies of analogous sulfonamide compounds. nih.govnsf.govnih.goviucr.orgnsf.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

The supramolecular assembly of this compound in the solid state is directed by a network of intermolecular interactions. These non-covalent forces are critical in determining the crystal packing, stability, and physical properties of the compound. nih.gov

Hydrogen Bonding: The most significant intermolecular interaction in N-substituted sulfonamides containing an N-H proton is the hydrogen bond between the sulfonamide proton (N-H) and one of the sulfonyl oxygen atoms (S=O) of an adjacent molecule. nih.govnih.gov This interaction, denoted as N-H···O, is a strong and highly directional force that typically links molecules into chains or dimers. nih.govnih.gov In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, these N—H⋯O hydrogen bonds connect molecules to form distinct ribbons. nih.gov

C-H···π Interactions: Another crucial interaction observed in the crystal packing of related sulfonamides is the C-H···π interaction. nih.gov This occurs when a C-H bond from an alkyl group (like the cyclopentyl ring) or the aryl ring points towards the electron-rich π-system of the benzene ring of a neighboring molecule. These interactions, although weaker than conventional hydrogen bonds, play a vital role in stabilizing the three-dimensional crystal lattice. nih.gov For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, C—H⋯π interactions link the hydrogen-bonded ribbons into a complex 3D network. nih.gov The geometry of these interactions, including the distance from the hydrogen to the ring centroid and the angle of approach, is a key area of analysis. nih.gov

Table 2: Primary Intermolecular Interactions in N-Substituted 4-Methylbenzenesulfonamide Crystals (Note: Interaction types are based on documented findings in analogous structures.)

| Interaction Type | Donor | Acceptor | Typical Distance (H···A) | Geometric Feature |

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl of adjacent molecule) | ~2.0 - 2.2 Å | Formation of dimers or extended chains/ribbons |

| C-H···π | C-H (Cyclopentyl) | π-system (Aromatic Ring) | ~2.6 - 2.9 Å | Linking of primary structural motifs into a 3D network |

| C-H···π | C-H (Aromatic) | π-system (Aromatic Ring) | ~2.7 - 2.9 Å | Contribution to overall crystal packing efficiency |

This interactive table summarizes the key intermolecular forces identified in the crystal structures of closely related sulfonamide compounds. nih.govnih.govnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. For N-cyclopentyl-4-methylbenzenesulfonamide, DFT would be employed to gain a comprehensive understanding of its intrinsic molecular and chemical characteristics.

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. scm.com For this compound, a DFT method, such as B3LYP combined with a basis set like 6-31G(d,p), would be used to calculate the optimized molecular structure. nih.govnih.gov This would provide precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netijnc.ir Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of the S=O and N-H bonds, or the bending and wagging of the cyclopentyl and phenyl rings. researchgate.netmdpi.com This theoretical spectrum can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Sulfonamide-Related Structures This table is illustrative, based on typical values for sulfonamides, as specific data for this compound is not available.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200-3400 | Stretching of the sulfonamide N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds on the cyclopentyl ring. |

| S=O Asymmetric Stretch | 1300-1350 | Asymmetric stretching of the two S=O bonds. |

| S=O Symmetric Stretch | 1150-1180 | Symmetric stretching of the two S=O bonds. |

| C-N Stretch | 1100-1300 | Stretching of the carbon-nitrogen bond. |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. This analysis would reveal which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. Typically, in sulfonamides, the HOMO may be localized on the p-toluenesulfonyl group, while the LUMO might be distributed across the aromatic system. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Data for a Generic Sulfonamide This table presents hypothetical data to illustrate the concept.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating ability. |

| LUMO Energy | -1.2 | Indicates electron-accepting ability. |

Molecular Modeling for Mechanistic Understanding

Molecular modeling extends beyond static properties to explore the dynamic processes of chemical reactions. By simulating the interaction of this compound with other reactants, it is possible to elucidate potential reaction mechanisms. For instance, if this compound were to act as an inhibitor for an enzyme, molecular docking simulations could predict its binding mode within the enzyme's active site. Such studies on similar sulfonamide compounds have shown that the sulfonyl oxygens and the N-H group are often crucial for forming hydrogen bonds with protein residues. mdpi.com These models provide a rational basis for understanding the compound's biological activity or chemical reactivity, guiding further experimental work.

Reaction Pathway Prediction and Transition State Analysis

To understand how a chemical reaction proceeds, computational chemists predict the entire reaction pathway, which includes reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, one could theoretically study its synthesis or degradation pathways. For example, the reaction between p-toluenesulfonyl chloride and cyclopentylamine (B150401) could be modeled. nih.gov Calculations would identify the structure and energy of the transition state for this nucleophilic substitution reaction. The activation energy, derived from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility. This type of analysis is crucial for optimizing reaction conditions and understanding reactivity.

Conformational Analysis through Computational Methods

Molecules that are not rigid can exist in various spatial arrangements called conformations. The cyclopentyl group and the single bonds around the sulfonamide linkage in this compound allow for significant conformational flexibility. Computational methods are used to perform a systematic search for different stable conformers and to determine their relative energies. nih.gov

Chemical Reactivity and Derivative Synthesis

Modifications at the Sulfonamide Nitrogen (N-substitution)

The nitrogen atom of the sulfonamide group is a key site for introducing structural diversity. Its reactivity allows for the attachment of various alkyl, acyl, and other functional groups.

Alkylation Reactions:

The nitrogen of N-cyclopentyl-4-methylbenzenesulfonamide can undergo further alkylation to yield N,N-disubstituted sulfonamides. This transformation is typically achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base. mdpi.comresearchgate.net The base deprotonates the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that readily reacts with the alkyl halide. Common bases used for this purpose include potassium hydroxide (B78521) and potassium carbonate. mdpi.com The choice of solvent is also crucial, with aprotic solvents like acetonitrile (B52724) often being employed. researchgate.net Microwave irradiation has been shown to accelerate these reactions, offering a rapid and efficient method for N-alkylation. mdpi.com

The general scheme for the alkylation of a secondary sulfonamide like this compound can be represented as follows:

Starting Material: this compound

Reagents: Alkyl halide (e.g., R-X where R is an alkyl group and X is a halogen), Base (e.g., KOH, K2CO3)

Product: N-alkyl-N-cyclopentyl-4-methylbenzenesulfonamide

Lewis acids such as FeCl3 and ZnCl2 can also catalyze the N-alkylation of sulfonamides with alkyl halides like 1,2-dibromo-2-phenylethane. dnu.dp.ua However, the reactivity can be influenced by the nature of the sulfonamide, with p-toluenesulfonamides sometimes showing lower activity compared to other sulfonamides. dnu.dp.ua

Acylation Reactions:

N-acylation introduces a carbonyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. This can be accomplished using various acylating agents, such as acyl chlorides or N-acylbenzotriazoles. The reaction with acyl chlorides is often performed in the presence of a base to neutralize the HCl byproduct. researchgate.nethacettepe.edu.tr Bismuth(III) salts, like BiCl3 and Bi(OTf)3, have been reported as effective catalysts for the N-acylation of sulfonamides with both acid chlorides and anhydrides under solvent or solvent-free conditions. researchgate.net

N-acylbenzotriazoles are also efficient reagents for the N-acylation of sulfonamides in the presence of sodium hydride (NaH). researchgate.net This method is advantageous as it allows for the use of N-acyl groups for which the corresponding acyl chlorides may be unstable or difficult to prepare. researchgate.net

A general representation of the acylation reaction is:

Starting Material: this compound

Reagents: Acylating agent (e.g., R-COCl or N-acylbenzotriazole), Base (if necessary, e.g., pyridine (B92270), NaH)

Product: N-acyl-N-cyclopentyl-4-methylbenzenesulfonamide

Interactive Data Table: Alkylation and Acylation Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Alkylation | Alkyl halide | Base (KOH, K2CO3), Microwave | N-Alkyl-N-cyclopentyl-4-methylbenzenesulfonamide |

| Alkylation | 1,2-Dibromo-2-phenylethane | Lewis Acid (FeCl3, ZnCl2) | N-(2-bromo-2-phenylethyl)-N-cyclopentyl-4-methylbenzenesulfonamide |

| Acylation | Acyl chloride | Base (Pyridine) | N-Acyl-N-cyclopentyl-4-methylbenzenesulfonamide |

| Acylation | Acyl chloride/anhydride (B1165640) | Bismuth(III) salts | N-Acyl-N-cyclopentyl-4-methylbenzenesulfonamide |

| Acylation | N-Acylbenzotriazole | NaH | N-Acyl-N-cyclopentyl-4-methylbenzenesulfonamide |

N-Ethynyl Derivatives:

The synthesis of N-ethynylsulfonamides has been developed as a route to create covalent inhibitors for therapeutic applications. A general method for the preparation of ethynylsulfonamides involves the reaction of a sulfonamide with an appropriate ethynylating agent. While specific examples for this compound are not prevalent, the general strategy can be adapted. For instance, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been synthesized and identified as selective Raf inhibitors. sigmaaldrich.com

N-Cycloalkyl Derivatives:

Introducing a second cycloalkyl group onto the sulfonamide nitrogen can be achieved through the alkylation methods described previously, using a cycloalkyl halide as the alkylating agent. For example, the synthesis of N-cyclohexyl-p-toluenesulfonamide is documented, and this methodology can be extended to the synthesis of N-cyclohexyl-N-cyclopentyl-4-methylbenzenesulfonamide. tcichemicals.comrsc.org

Modifications of the Cyclopentyl Ring

The cyclopentyl ring offers another site for chemical modification, allowing for changes in the steric and electronic properties of the molecule.

While specific studies on the direct halogenation of the cyclopentyl ring in this compound are not widely reported, general methods for the halogenation of cycloalkanes can be considered. These reactions often proceed via radical mechanisms, for example, using N-halosuccinimides in the presence of a radical initiator. Further functionalization of the halogenated cyclopentyl ring can then be achieved through nucleophilic substitution reactions, opening pathways to a variety of derivatives.

Ring Expansion:

The cyclopentyl ring can potentially be expanded to a cyclohexyl ring. Ring expansion reactions of cyclic systems are known in organic synthesis. For instance, the reaction of N-heteroarylmethyl radicals can lead to ring expansion. princeton.eduresearchgate.net While not a direct example, this suggests that radical-based transformations could be explored for modifying the cyclopentyl moiety. Another strategy involves the rearrangement of cyclobutylmethylcarbenium ions to form cyclopentane (B165970) derivatives, a principle that could be conceptually reversed or adapted for ring expansion. thieme-connect.de

Ring Contraction:

Ring contraction of a cyclopentyl group to a cyclobutyl derivative is a thermodynamically challenging transformation due to the increase in ring strain. nih.gov However, specific reactions like the Wolff rearrangement of α-diazocyclopentanones can lead to ring contraction. nih.gov To apply this to this compound, the cyclopentyl ring would first need to be converted to a suitable α-diazoketone. Another approach involves visible light-mediated ring contraction of α-acylated saturated heterocycles, which has been shown to convert piperidine (B6355638) derivatives to their corresponding cyclopentylamines. nih.gov This suggests that if the cyclopentyl ring were part of a larger heterocyclic system, photochemical methods could be employed for ring contraction.

Modifications of the Toluene (B28343) Moiety

The toluene ring of this compound is amenable to electrophilic aromatic substitution and oxidation of the methyl group. The electron-withdrawing nature of the N-cyclopentylsulfonamido group deactivates the aromatic ring and directs incoming electrophiles primarily to the meta-position relative to the sulfonamide group. However, the activating effect of the methyl group directs ortho- and para- to itself. The interplay of these two directing effects will influence the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The position of nitration will be influenced by the directing effects of the existing substituents.

Bromination: Reaction with bromine in the presence of a Lewis acid catalyst, such as FeBr3, would lead to the introduction of a bromine atom on the aromatic ring.

Oxidation of the Methyl Group:

The methyl group on the toluene ring can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The resulting N-cyclopentyl-4-carboxybenzenesulfonamide introduces a new functional group that can be further modified, for example, through esterification or amidation reactions. A preparation method for p-carboxybenzenesulfonamide from p-toluenesulfonamide (B41071) using catalytic oxidation has been reported, which could be applicable here.

Interactive Data Table: Modifications of the Toluene Moiety

| Reaction Type | Reagents | Product |

| Nitration | HNO3, H2SO4 | N-cyclopentyl-4-methyl-nitrobenzenesulfonamide |

| Bromination | Br2, FeBr3 | N-cyclopentyl-bromo-4-methylbenzenesulfonamide |

| Oxidation | KMnO4 or other oxidizing agents | N-cyclopentyl-4-carboxybenzenesulfonamide |

Aromatic Substitution Reactions

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nitration and Sulfonation: Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.commsu.edu Sulfonation uses fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). msu.edu Given the directing effects of the methyl and sulfonamide groups, substitution is expected to occur at the positions ortho to the methyl group (and meta to the sulfonamide group).

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) is catalyzed by a Lewis acid such as FeBr₃ or AlCl₃. youtube.com The reaction proceeds by generating a more potent electrophile. The substitution pattern follows the same principles as nitration, favoring the positions activated by the methyl group.

Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds. Friedel-Crafts alkylation introduces an alkyl group, while acylation introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.commsu.edu The sulfonamide group is strongly deactivating, which can hinder or prevent Friedel-Crafts reactions, as these reactions are generally ineffective on strongly deactivated rings. msu.edu

| Reaction | Reagents | Typical Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-cyclopentyl-4-methyl-2-nitrobenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-N-cyclopentyl-4-methylbenzenesulfonamide |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 2-(N-cyclopentylsulfamoyl)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction is unlikely to proceed due to the deactivating sulfonamide group. msu.edu |

Side-Chain Functionalization

Functionalization can also be directed at the compound's side chains: the p-methyl group and the N-cyclopentyl group.

Methyl Group Functionalization: The methyl group is at a benzylic position, making it susceptible to free-radical reactions. For instance, side-chain halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This would yield N-cyclopentyl-4-(bromomethyl)benzenesulfonamide, a versatile intermediate for further synthesis. The benzylic position can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). youtube.com

Cyclopentyl Group Functionalization: The C-H bonds of the cyclopentyl group are generally less reactive than the benzylic protons of the methyl group. Functionalization of this aliphatic ring typically requires more vigorous conditions and may lead to a mixture of products. However, methods for installing functional groups onto N-alkyl moieties of sulfonamides are an area of active research in medicinal chemistry to create diverse molecular libraries. researchgate.net

| Side Chain | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), peroxide | -CH₂Br |

| Methyl Group | Oxidation | KMnO₄, H₃O⁺ | -COOH |

| Cyclopentyl Group | Radical Halogenation | Cl₂ or Br₂, UV light | Halogenated cyclopentyl ring |

Formation of Macrocyclic and Supramolecular Assemblies Incorporating Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NH-) is a key player in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). nih.gov This directional bonding capability allows sulfonamide-containing molecules to self-assemble into well-defined, higher-order structures.

The formation of these assemblies is a critical aspect of crystal engineering, where understanding non-covalent interactions is used to design new solid-state materials. nih.govresearchgate.net In the crystal lattice, sulfonamides frequently form robust hydrogen-bonded dimers via N-H···O=S interactions. These dimeric synthons can further connect into one-dimensional chains (catemers) or more complex two- or three-dimensional networks. nih.govnih.gov

Role As a Synthetic Building Block and Privileged Scaffold in Chemical Research

Versatility in Organic Synthesis of Complex Molecules

The inherent reactivity and stability of the N-cyclopentyl-4-methylbenzenesulfonamide framework make it a useful starting point or intermediate in the construction of more elaborate molecular architectures. The sulfonamide group is a robust functional group that can withstand a variety of reaction conditions, allowing for transformations on other parts of the molecule.

Integration into Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the components, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.govnih.gov Prominent among these are the Ugi and Passerini reactions, which are widely used to create peptide-like structures and other complex molecules. nih.govnih.govorgsyn.orgnih.govresearchgate.netfrontiersin.org

The general applicability of these reactions allows for the incorporation of a wide range of functional groups. While specific examples detailing the direct participation of this compound as a primary reactant in Ugi or Passerini reactions are not extensively documented in readily available literature, the sulfonamide functional group is known to be compatible with these reaction conditions. nih.gov This suggests the potential for its derivatives, appropriately functionalized with an amine, carboxylic acid, or isocyanide group, to be integrated into MCR-based synthetic strategies. The Ugi four-component reaction, for instance, brings together an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly assemble α-acetamido carboxamide derivatives. nih.gov

Table 1: Key Multi-Component Reactions and Their Components

| Reaction Name | Key Components | Typical Product |

| Ugi Reaction | Amine, Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |

| Passerini Reaction | Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

This compatibility allows for the design of synthetic routes where the this compound moiety is pre-installed in one of the reactants, leading to complex products that feature this specific structural unit.

Application in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The sulfonamide group can be a key participant in cyclization reactions to form a variety of nitrogen- and sulfur-containing heterocycles. nih.gov Methodologies exist for the synthesis of diverse heterocyclic systems, such as pyrazolo[3,4-b]pyridines and quinoline-pyridine hybrids, through multi-component reactions where sulfonamide-containing building blocks could be employed. nih.gov

Furthermore, the N-H bond of the sulfonamide in this compound can be deprotonated, and the resulting anion can act as a nucleophile in cyclization reactions. This strategy can be used to construct fused ring systems. While specific examples starting directly from this compound are not prevalent in the literature, the general reactivity pattern of N-aryl sulfonamides supports their utility in the synthesis of heterocycles like benzothiadiazine derivatives. The synthesis of structurally diverse heterocycles often relies on the condensation of amides with ketones, followed by cyclization, a strategy where derivatives of this compound could potentially be utilized. nih.gov

Scaffold Design for Chemical Library Generation

In modern drug discovery, the concept of a "privileged scaffold" is central. This refers to a molecular framework that is capable of binding to multiple biological targets by presenting different functional groups in a specific spatial orientation. The this compound structure possesses characteristics of a promising scaffold.

Exploration of Molecular Diversity via Structural Modifications

The this compound scaffold offers multiple points for diversification. The aromatic ring can be further substituted, the methyl group can be modified, and the cyclopentyl ring can be replaced with other cyclic or acyclic moieties. This allows for the creation of a large library of related compounds from a common core structure. Combinatorial chemistry approaches, often employing solid-phase synthesis, can be used to efficiently generate these libraries. researchgate.netresearchgate.netnih.gov For example, a library of methylenesulfonamides has been synthesized using a parallel solid-phase route, demonstrating the feasibility of creating diverse sulfonamide-based libraries. researchgate.net

Table 2: Potential Points of Diversification on the this compound Scaffold

| Position | Potential Modifications |

| Aromatic Ring | Introduction of halogens, nitro groups, alkyl chains, etc. |

| Methyl Group | Oxidation to carboxylic acid, halogenation, etc. |

| Cyclopentyl Group | Replacement with other cycloalkyls, heterocycles, or alkyl chains |

| Sulfonamide Nitrogen | Alkylation or acylation |

Rational Design of Analogues for Research Purposes

The rational design of analogues based on a lead compound is a cornerstone of medicinal chemistry. Starting from a compound with known biological activity, chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. The this compound framework can serve as a starting point for such endeavors. For instance, cyclopentyl sulfonamide derivatives have been patented as potential potentiators of glutamate (B1630785) receptor function. google.com

The synthesis of chiral sulfonamides based on bicycloalkane skeletons for cytotoxic activity evaluation highlights how the sulfonamide moiety is a key feature in the design of new therapeutic agents. mdpi.com The structural information gleaned from such studies can guide the design of new analogues of this compound for various research purposes.

Use in Materials Science Research

While the primary focus of research on this compound has been in the life sciences, the broader class of arylsulfonamides is recognized for its utility in materials science. rsc.org These compounds can be incorporated into polymers and other materials to impart specific properties.

For example, aryl sulfonamides have been investigated for their potential use in the development of functional polymers. rsc.orgnih.govescholarship.org The sulfonamide group can influence the electronic properties, thermal stability, and solubility of polymers. In a related context, fluorinated phenyl sulfonimides have been synthesized and evaluated as salts for solid-state electrolytes in batteries, where the sulfonimide scaffold allows for tuning of electrochemical properties. mit.edu Although direct applications of this compound in materials science are not widely reported, the chemical functionalities present in the molecule suggest its potential as a monomer or additive in the creation of novel materials. The development of functional polymers often involves the incorporation of specific building blocks to achieve desired properties, and the unique combination of a flexible aliphatic ring and a rigid aromatic system in this compound could be exploited in this context.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for N-cyclopentyl-4-methylbenzenesulfonamide Synthesis

The synthesis of N-substituted sulfonamides, including this compound, has traditionally relied on the reaction of a sulfonyl chloride with an amine. However, contemporary research is actively exploring more efficient and versatile catalytic methods to construct the crucial S-N bond. These novel systems offer milder reaction conditions, broader substrate compatibility, and improved sustainability profiles.

Palladium-Catalyzed Systems: Palladium catalysis has emerged as a powerful tool for the formation of C-S and S-N bonds. Recent developments have described palladium-catalyzed methods for preparing sulfonamides that exhibit significant functional group tolerance under mild conditions. nih.gov One innovative approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, which generates an ammonium (B1175870) sulfinate intermediate. This intermediate can then be treated in a one-pot process with an aqueous solution of the desired amine and sodium hypochlorite (B82951) to furnish the corresponding sulfonamide. organic-chemistry.org This method's tolerance for a wide array of amines, including amino acid derivatives, suggests its potential applicability to the synthesis of this compound. organic-chemistry.org Another strategy involves the palladium-catalyzed aminosulfonylation of aryl halides using N,N-dialkylhydrazines as the nitrogen source, which yields N-aminosulfonamides. nih.gov Subsequent deprotection steps can then provide the primary sulfonamide. nih.gov Furthermore, palladium catalysis has been successfully employed in the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be readily oxidized to the corresponding sulfonamides. nih.govacs.org

Nickel-Catalyzed Systems: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has garnered considerable attention for C-N bond formation. rsc.org Nickel-catalyzed amination of aryl chlorides and aryl sulfamates has proven effective for coupling with a variety of primary and secondary amines. rsc.orgpolyu.edu.hk These reactions often utilize well-defined single-component nickel precursors, which help to minimize the formation of undesirable side products. researchgate.net The scope of these reactions often includes various primary aliphatic amines, making it a plausible strategy for the coupling of p-toluenesulfonyl chloride with cyclopentylamine (B150401). researchgate.netresearchgate.net

Copper-Catalyzed Systems: Copper-catalyzed reactions represent another promising avenue for sulfonamide synthesis. Copper-mediated C-H sulfonylation of aldehydes using a transient directing group has been reported, offering a novel route to sulfone-containing molecules. nih.gov Additionally, copper-catalyzed methods for the synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide have been developed, demonstrating good to excellent yields across a broad substrate scope. rsc.org The use of thiosulfonates as sulfonylating agents in copper-catalyzed reactions with amines also provides a direct route to sulfonamides. researchgate.net Furthermore, copper has been shown to catalyze the asymmetric alkynylation of cyclic N-sulfonyl ketimines, highlighting its utility in constructing complex chiral amines. rsc.org

Metal-Free Systems: In a push towards more sustainable and environmentally benign synthetic methods, metal-free approaches for sulfonamide synthesis are being actively investigated. One such method involves the direct reaction of tertiary or secondary amines with sulfonyl azides under catalyst-free conditions. nih.gov Another innovative, metal-free approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides through an oxidative S-N bond cleavage. rsc.org This method is noted for its use of environmentally friendly solvents and cost-effective reagents. rsc.org Photocatalytic, transition-metal-free S-N coupling reactions have also been developed, using organic photocatalysts to enable the synthesis of acylsulfonamides from sodium organosulfinates and hydroxamic acids under mild conditions. polyu.edu.hknih.gov

| Catalytic System | Precursors | Key Features | Potential for this compound Synthesis |

| Palladium-Catalyzed | Aryl iodides, SO2 surrogate, Amine | One-pot synthesis, broad amine scope. organic-chemistry.org | High, given the tolerance for various amines. |

| Nickel-Catalyzed | Aryl chlorides/sulfamates, Amine | Cost-effective, good for primary aliphatic amines. rsc.orgresearchgate.net | High, suitable for coupling with cyclopentylamine. |

| Copper-Catalyzed | Nitroarenes, SO2, Arylboronic acids | Good yields, broad substrate scope. rsc.org | Moderate, depends on the specific reaction conditions. |

| Metal-Free | N-hydroxy sulfonamides, Amines | Environmentally benign, cost-effective reagents. rsc.org | High, offers a sustainable synthetic route. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization, ensuring safety, and maximizing yield and purity. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for the development of robust synthetic protocols for compounds like this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful technique for monitoring the progress of sulfonamide synthesis. researchgate.net By tracking the characteristic infrared absorbances of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be obtained. mt.com For instance, in the synthesis of a sulfonamide from a sulfonyl chloride and an amine, the disappearance of the sulfonyl chloride and amine vibrational bands and the appearance of the characteristic sulfonamide bands can be monitored in real-time. mt.comresearchgate.net This allows for the precise determination of reaction endpoints, the identification of any unstable intermediates, and the elucidation of reaction rates. mt.com The use of robust probes enables the monitoring of reactions even under aggressive conditions. mt.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying reaction mechanisms. researchgate.net It can provide detailed structural information about all species present in the reaction mixture, including transient intermediates that may not be detectable by other methods. researchgate.net For the synthesis of this compound, in-situ NMR could be used to follow the conversion of p-toluenesulfonyl chloride and cyclopentylamine into the final product, providing quantitative data on the concentrations of all species over time. nih.gov This technique is particularly useful for distinguishing between potential N- and O-alkylation products in related reactions. nih.gov

While less commonly reported for sulfonamide synthesis specifically, in-situ Raman spectroscopy also holds potential for reaction monitoring. As a complementary technique to FTIR, it is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds.

The data obtained from these in-situ techniques can be used to construct detailed kinetic models of the reaction, which can then be used to optimize process parameters such as temperature, concentration, and catalyst loading. mt.com

| Spectroscopic Technique | Information Provided | Application to this compound Synthesis |

| In-situ FTIR | Reaction kinetics, reactant/product concentrations, intermediate detection. researchgate.netmt.com | Monitoring the consumption of p-toluenesulfonyl chloride and cyclopentylamine and the formation of the product. |

| In-situ NMR | Structural elucidation of intermediates, quantitative analysis of reaction components. researchgate.netnih.gov | Confirming the structure of the product and identifying any potential side-products or intermediates. |

| In-situ Raman | Complementary vibrational information, suitable for aqueous systems. researchgate.net | Potentially useful for monitoring reactions in different solvent systems. |

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in the field of chemistry, with the potential to significantly accelerate the discovery and development of new molecules and synthetic routes. nih.gov For a compound like this compound, these computational tools can be applied to various aspects of its synthesis and design.

Predictive Modeling of Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as reaction yield or selectivity. researchgate.netnih.govucla.edu For the synthesis of this compound, an ML model could be developed to predict the yield of the sulfonylation reaction under different catalytic systems, solvent conditions, and temperatures. rsc.orgtue.nl These models often use molecular descriptors, which can be calculated using methods like Density Functional Theory (DFT), as input features to represent the reacting molecules. nih.govucla.edu Such predictive models can help chemists to identify optimal reaction conditions with fewer experiments, saving time and resources. tue.nl

AI-Driven Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes for a target molecule by working backward from the product to commercially available starting materials. nih.gov These tools leverage vast databases of known chemical reactions and employ sophisticated algorithms to identify the most promising disconnection strategies. nih.govmoleculemaker.org An AI-driven synthesis planning tool could be used to generate multiple potential synthetic routes to this compound, allowing chemists to evaluate and select the most efficient and practical option. moleculemaker.org

Computational Studies for Molecular Design: Computational methods like DFT and molecular dynamics simulations can be used to study the electronic and structural properties of this compound and related molecules. nih.govnih.govescholarship.org These studies can provide insights into the molecule's conformation, reactivity, and potential interactions with other molecules. researchgate.netresearchgate.net This information can be valuable for designing new derivatives of this compound with tailored properties for specific applications, and the calculated properties can serve as descriptors for training more accurate machine learning models. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Predictive Yield Modeling | ML models trained on reaction data to predict yields under various conditions. nih.govucla.edutue.nl | Optimization of the synthesis by predicting the most favorable catalytic system and reaction parameters. |

| AI-Driven Retrosynthesis | Algorithms that propose synthetic routes by deconstructing the target molecule. nih.govmoleculemaker.org | Generation of novel and efficient synthetic pathways from available starting materials. |

| Computational Chemistry | DFT and molecular dynamics simulations to study molecular properties. nih.govnih.gov | Understanding the structure-property relationships and designing new derivatives with desired functionalities. |

Exploration of this compound within Supramolecular Chemistry and Advanced Materials

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional architectures. The structural features of this compound, particularly the presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens), suggest its potential for forming ordered supramolecular structures. nsf.govnih.govnih.gov

Crystal Engineering and Hydrogen Bonding: The crystal structures of related N-alkyl- and N-benzyl-p-toluenesulfonamides reveal the formation of intricate hydrogen-bonded networks. nsf.govnih.govnih.gov For example, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into ribbons. nih.gov Similarly, N-H···O and C-H···π interactions in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide lead to the formation of a three-dimensional network. nih.govnsf.gov It is highly probable that this compound would also exhibit similar hydrogen bonding motifs, leading to predictable self-assembly in the solid state. The study of its crystal structure could provide valuable insights for the design of co-crystals with specific properties. researchgate.net

Self-Assembly in Solution and at Interfaces: The self-assembly of n-alkyl derivatives is a well-studied phenomenon, leading to the formation of structures like micelles or self-assembled monolayers (SAMs) on surfaces. nih.govresearchgate.netresearchgate.netrsc.org While the cyclopentyl group is not a long alkyl chain, the amphiphilic nature of this compound could potentially lead to aggregation in certain solvents or at interfaces. The balance between the hydrophobic cyclopentyl and tolyl groups and the polar sulfonamide moiety could drive the formation of interesting supramolecular assemblies. nih.gov